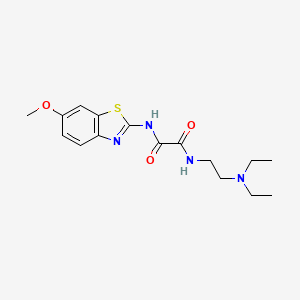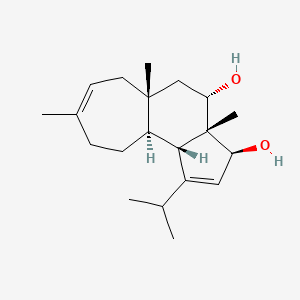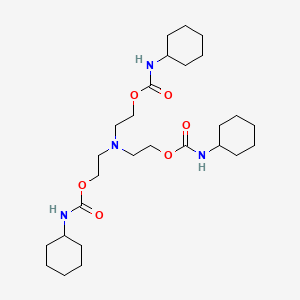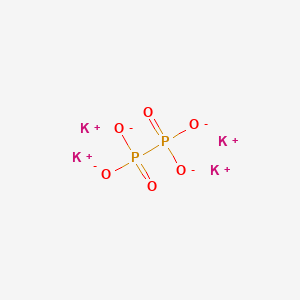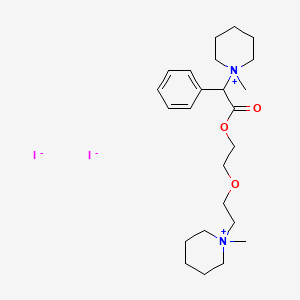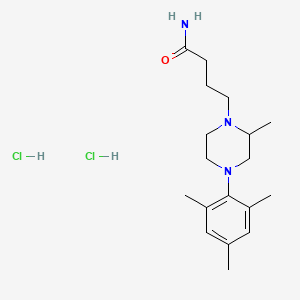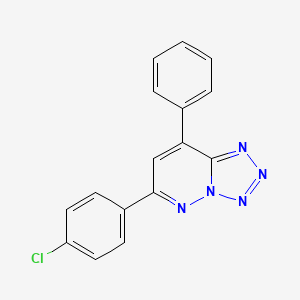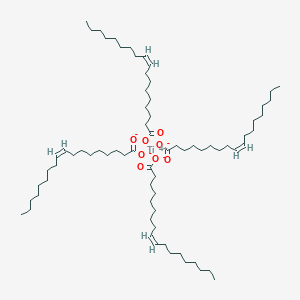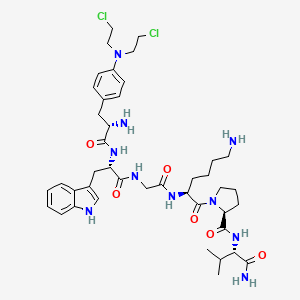
H-Mel-Trp-Gly-Lys-Pro-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Mel-Trp-Gly-Lys-Pro-Val-NH2, also known as alpha-melanocyte stimulating hormone (alpha-MSH), is a peptide hormone derived from the pituitary gland. It plays a crucial role in pigmentation by stimulating the production and release of melanin in melanocytes. Additionally, alpha-MSH has various other biological functions, including regulation of appetite, energy homeostasis, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Mel-Trp-Gly-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, each with potentially different biological activities .
Scientific Research Applications
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pigmentation, appetite regulation, and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions such as obesity, inflammation, and skin disorders.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
Mechanism of Action
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 exerts its effects by binding to melanocortin receptors (MCRs) on the surface of target cells. This binding activates intracellular signaling pathways, leading to various biological responses. For example, in melanocytes, the activation of MCRs stimulates the production of melanin, resulting in increased pigmentation .
Comparison with Similar Compounds
Similar Compounds
Beta-Melanocyte Stimulating Hormone (beta-MSH): Another peptide hormone with similar functions but different amino acid sequence.
Gamma-Melanocyte Stimulating Hormone (gamma-MSH): Also involved in pigmentation and other biological processes.
Adrenocorticotropic Hormone (ACTH): Shares a common precursor with alpha-MSH and has overlapping functions.
Uniqueness
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 is unique due to its specific amino acid sequence and its potent effects on pigmentation and energy homeostasis. Its ability to bind to multiple melanocortin receptors and activate diverse signaling pathways distinguishes it from other similar compounds .
Properties
CAS No. |
112983-70-7 |
|---|---|
Molecular Formula |
C42H60Cl2N10O6 |
Molecular Weight |
871.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H60Cl2N10O6/c1-26(2)37(38(47)56)52-41(59)35-11-7-19-54(35)42(60)33(10-5-6-18-45)50-36(55)25-49-40(58)34(23-28-24-48-32-9-4-3-8-30(28)32)51-39(57)31(46)22-27-12-14-29(15-13-27)53(20-16-43)21-17-44/h3-4,8-9,12-15,24,26,31,33-35,37,48H,5-7,10-11,16-23,25,45-46H2,1-2H3,(H2,47,56)(H,49,58)(H,50,55)(H,51,57)(H,52,59)/t31-,33-,34-,35-,37-/m0/s1 |
InChI Key |
OUAFDMPKBCDEID-KPNBNENOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)N(CCCl)CCCl)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)N(CCCl)CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


